4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
説明
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring an ethoxy group at the para position of the benzene ring and a substituted phenyl group linked via an amide bond. This structural motif is critical for target binding in kinase inhibitors and other therapeutic agents .
特性
IUPAC Name |
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-12-6-15(7-13-18)20(24)21-16-8-10-17(11-9-16)22-14-4-3-5-19(22)23/h6-13H,2-5,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSXIJRXSPTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Piperidinone Intermediate: The piperidinone moiety can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The piperidinone intermediate is then coupled with a benzamide derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Substituent Analysis and Molecular Properties
The table below compares key structural features and activities of 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide with similar benzamide derivatives:
Key Observations :
- Substituent Influence : The 2-oxopiperidinyl group in the target compound distinguishes it from imatinib’s methylpiperazinyl group, which enhances solubility and kinase binding . The oxadiazole in ’s analog may improve metabolic stability compared to the lactam in the target compound .
- Activity Trends : Salicylamides with electron-withdrawing groups (e.g., chloro, nitro) show potent antimicrobial effects against sulfate-reducing bacteria, suggesting that substituent electronegativity modulates biological activity .
生物活性
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS No. 922978-14-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O3, with a molecular weight of approximately 338.4 g/mol. The compound features an ethoxy group, a piperidin-1-yl moiety, and a benzamide structure, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 922978-14-1 |
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.4 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Research indicates that this compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways associated with disease processes.
Potential Targets
- Protein Tyrosine Phosphatase 1B (PTP1B) : Similar compounds have shown inhibitory effects on PTP1B, a key regulator in insulin signaling pathways, making it a target for type 2 diabetes treatments .
- Factor Xa : Compounds structurally related to this benzamide have exhibited significant potency against factor Xa, a crucial enzyme in the coagulation cascade .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antidiabetic Effects : Similar compounds have been shown to enhance insulin-stimulated glucose uptake without significant cytotoxicity .
- Anticoagulant Properties : Related compounds have demonstrated high potency in inhibiting factor Xa, suggesting potential use in anticoagulation therapy .
Case Studies
A notable study involving analogs of similar compounds revealed that modifications to the piperidine ring can significantly enhance PTP1B inhibitory activity and selectivity. For instance, one analog displayed an IC50 value of 0.07 μM against PTP1B with good membrane permeability .
Q & A
Q. What are the standard synthetic routes for 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide?
The compound is typically synthesized via coupling reactions. A common approach involves activating 4-ethoxybenzoic acid (e.g., using thionyl chloride to form the acid chloride) and reacting it with 4-(2-oxopiperidin-1-yl)aniline under reflux conditions in aprotic solvents like dichloromethane or DMF. Recrystallization from methanol or ethanol is often employed for purification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and the 2-oxopiperidinyl moiety (amide carbonyl at δ ~165–175 ppm).
- IR Spectroscopy : To identify the benzamide C=O stretch (~1650 cm⁻¹) and the oxopiperidinyl carbonyl (~1680 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion verification (e.g., ESI-MS or HRMS) .
Q. How can researchers confirm the compound’s purity?
High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard. Complementary methods include thin-layer chromatography (TLC) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What are the solubility characteristics of this compound?
Preliminary solubility studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Ethanol or methanol mixtures are often used for in vitro assays .
Advanced Research Questions
Q. How can conflicting solubility data from different studies be resolved?
Discrepancies may arise from polymorphism or solvent impurities. Use differential scanning calorimetry (DSC) to detect polymorphic forms and powder X-ray diffraction (PXRD) for crystallinity analysis. Computational tools like COSMO-RS can predict solubility trends based on molecular descriptors .
Q. What strategies optimize the introduction of the 2-oxopiperidinyl group during synthesis?
Catalytic methods (e.g., Pd-mediated coupling) or microwave-assisted synthesis can improve yield. Design of experiments (DOE) can optimize parameters (e.g., solvent polarity, temperature, stoichiometry). For example, using DMF at 80°C with 1.2 equivalents of the aniline precursor reduces side products .
Q. How do computational models predict the compound’s pharmacokinetic properties?
Quantitative structure–property relationship (QSPR) models use descriptors like logP (lipophilicity) and polar surface area (PSA) to predict absorption and blood-brain barrier penetration. Molecular dynamics (MD) simulations assess binding stability to plasma proteins .
Q. How can researchers address discrepancies in reported biological activity data?
Validate assay conditions:
- Ensure cell line authenticity (STR profiling).
- Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What is the role of the ethoxy group in target binding interactions?
Molecular docking studies suggest the ethoxy group enhances hydrophobic interactions with receptor pockets (e.g., kinase ATP-binding sites). Comparative studies with methoxy or hydroxyl analogs can isolate its contribution to binding affinity .
Q. How to design structure-activity relationship (SAR) studies focusing on the piperidinone ring?
Synthesize analogs with modifications (e.g., substituents at C3/C5 of the piperidinone). Test against biological targets using IC₅₀ assays. Advanced 3D-QSAR methods (e.g., CoMFA/CoMSIA) map electrostatic and steric contributions to activity .
Data Contradiction Analysis
Q. Conflicting results in thermal stability studies: How to reconcile?
Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres may explain variations. Pair with Fourier-transform infrared (FTIR) gas analysis to identify decomposition byproducts (e.g., CO or NH₃ release) .
Q. Why do different studies report varying enzymatic inhibition potencies?
Enzyme source purity (e.g., recombinant vs. native) and assay buffers (e.g., Tris vs. HEPES) can alter results. Conduct kinetic assays (e.g., Ki determination) under standardized conditions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
